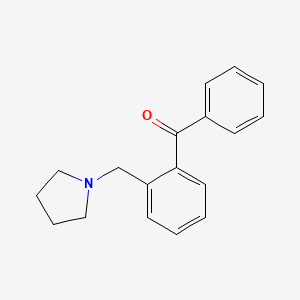

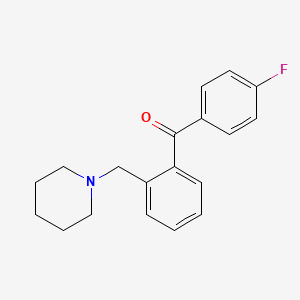

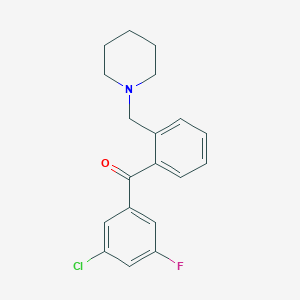

2-Tiomorfolinometil-4'-trifluorometilbenzofenona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves the use of organolithium chemistry, as seen in the facile synthesis of 2,6-difluoro-2'-sulfobenzophenone, which was achieved by reacting 2,6-difluorophenyllithium with 2-sulfobenzoic acid cyclic anhydride . Similarly, the synthesis of 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)Imidazo[2,1-b][1,3,4] thiadiazole and its morpholinomethyl derivative was described, which involved the preparation of an intermediate compound followed by further chemical reactions . These examples demonstrate the use of nucleophilic aromatic substitution reactions and intermediate formation in the synthesis of complex molecules.

Molecular Structure Analysis

The molecular structures of synthesized compounds were determined using various spectroscopic methods and X-ray crystallography. For instance, the crystal structure analysis of a morpholinomethyl derivative revealed intermolecular interactions that contribute to the formation of a supramolecular network . In another study, the crystal structures of two 2-trifluoromethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine derivatives were determined, providing detailed information about the molecular geometry and crystal packing .

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in various chemical reactions. For example, the polycondensation reactions of 2,6-difluoro-2'-sulfobenzophenone were used to produce high-molecular weight aromatic polymers . Additionally, the cycloaddition reaction of 1,3,4,6-tetra-2-thienylthieno[3,4-c]thiophene with N-phenylmaleimide yielded exo and endo adducts, demonstrating the compound's reactivity towards cycloaddition .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized by their molecular weight, crystallography data, and spectroscopic analysis. For instance, the crystal structure of 2,5-dimorpholinyl-3,4-di(p-chlorophenyl)thiophene provided insights into the interatomic distances and conformation of the morpholine rings . These properties are crucial for understanding the behavior of the compounds in different environments and their potential applications.

Aplicaciones Científicas De Investigación

Investigación Farmacéutica

2-Tiomorfolinometil-4'-trifluorometilbenzofenona: se utiliza en la investigación farmacéutica debido a su grupo trifluorometilo, que mejora la lipofilia, la estabilidad metabólica y las propiedades farmacocinéticas de los organofluorados . Es probable que este compuesto participe en la síntesis de nuevas moléculas medicinales, donde su incorporación puede conducir a fármacos con mayor eficacia y duración de la acción.

Desarrollo Agroquímico

En la industria agroquímica, los derivados de este compuesto pueden desempeñar un papel en el desarrollo de nuevos pesticidas o herbicidas. El grupo trifluorometilo es conocido por su capacidad para mejorar la actividad biológica de los productos agroquímicos .

Catálisis

Finalmente, en la catálisis, This compound podría formar parte de sistemas catalíticos que facilitan la introducción de grupos que contienen flúor en compuestos orgánicos, lo que constituye una transformación valiosa en la fabricación farmacéutica y agroquímica .

Safety and Hazards

Propiedades

IUPAC Name |

[2-(thiomorpholin-4-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3NOS/c20-19(21,22)16-7-5-14(6-8-16)18(24)17-4-2-1-3-15(17)13-23-9-11-25-12-10-23/h1-8H,9-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCSFCPFLSUFPIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80643833 |

Source

|

| Record name | {2-[(Thiomorpholin-4-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898782-11-1 |

Source

|

| Record name | Methanone, [2-(4-thiomorpholinylmethyl)phenyl][4-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898782-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {2-[(Thiomorpholin-4-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

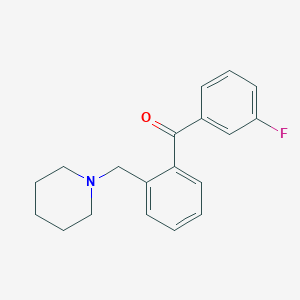

![Ethyl 5-oxo-5-[2-(piperidinomethyl)phenyl]valerate](/img/structure/B1327274.png)